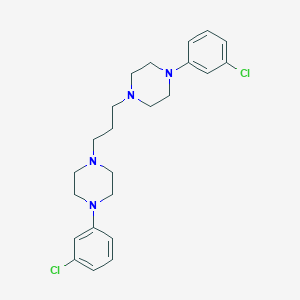
1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane
Descripción general
Descripción
“1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane” is a chemical compound with the molecular formula C23H30Cl2N4 . It has an average mass of 433.417 Da and a monoisotopic mass of 432.184753 Da . This compound is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Trazodone and its related formulations .
Molecular Structure Analysis
The molecular structure of “1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane” consists of 23 carbon atoms, 30 hydrogen atoms, 2 chlorine atoms, and 4 nitrogen atoms . The compound has a complex structure with multiple rings and functional groups .
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³, a boiling point of 574.7±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . It has an enthalpy of vaporization of 86.1±3.0 kJ/mol and a flash point of 301.4±30.1 °C . The compound has a molar refractivity of 121.8±0.3 cm³ and a molar volume of 359.5±3.0 cm³ .
Aplicaciones Científicas De Investigación
Quality Control and Assurance in Pharmaceutical Production
- Field : Pharmaceutical Industry
- Application : This compound is generally used for Quality Control (QC) and Quality Assurance (QA) during the commercial production of Trazodone and its related formulations .
- Method : The compound is used as a reference standard in various analytical techniques such as High-Performance Liquid Chromatography (HPLC) to ensure the quality of the final product .
- Results : The use of this compound in QC and QA ensures that the final pharmaceutical product is safe, effective, and meets the required quality standards .
Research in Organic Synthesis
- Field : Organic Chemistry
- Application : Piperazine derivatives, such as the compound , serve as useful intermediates in the synthesis of several novel organic compounds .
- Method : These compounds are used in the synthesis of various organic compounds such as amides, sulphonamides, azetidinones, and imidazolinones .
- Results : The derived compounds have applications in a number of different therapeutic areas, including antitumor, antifungal, antidepressant, and antiviral .
Drug Development and Regulatory Compliance
- Field : Pharmaceutical Development
- Application : This compound is used in the process of Abbreviated New Drug Application (ANDA) filing to the FDA . It helps in demonstrating that a proposed product is the same as the already approved drug (in this case, Trazodone) in terms of active ingredients, dosage form, strength, route of administration, and performance characteristics .
- Method : The compound is used in various analytical and bioequivalence studies required for ANDA filing .
- Results : Successful ANDA filing allows for the marketing of a generic drug product .
Neuropharmacology Research
- Field : Neuropharmacology
- Application : Piperazine derivatives, such as the compound , have been found to exhibit affinity for certain serotonin receptors .
- Method : These compounds can be used in in vitro and in vivo studies to investigate their effects on serotonin-mediated pathways .
- Results : The results of such studies can contribute to our understanding of various neurological and psychiatric disorders .
Chemical Database and Cataloguing
- Field : Chemoinformatics
- Application : This compound, like many others, is catalogued in chemical databases for reference and research purposes .
- Method : The compound’s properties, such as its molecular formula (C23H30Cl2N4), average mass (433.417 Da), and monoisotopic mass (432.184753 Da), are recorded and made accessible for researchers .
- Results : This allows researchers to easily search for and identify this compound, facilitating studies in various fields .
Supply for Laboratory Research
- Field : Laboratory Research
- Application : This compound is commercially available for purchase by research laboratories .
- Method : Laboratories can order this compound in various quantities based on their research needs .
- Results : Having access to this compound allows researchers to conduct experiments and develop new applications .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30Cl2N4/c24-20-4-1-6-22(18-20)28-14-10-26(11-15-28)8-3-9-27-12-16-29(17-13-27)23-7-2-5-21(25)19-23/h1-2,4-7,18-19H,3,8-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXDTRQIBDUJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212606 | |
| Record name | 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane | |
CAS RN |
6323-09-7 | |
| Record name | 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC32568 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chlorphenyl)-4-[3-[4-(3-chlorphenyl)piperazin-1-yl]propyl]piperazin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS-(4-(3-CHLOROPHENYL)PIPERAZIN-1-YL)PROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMB7XB72Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



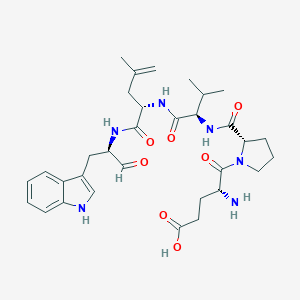
![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)
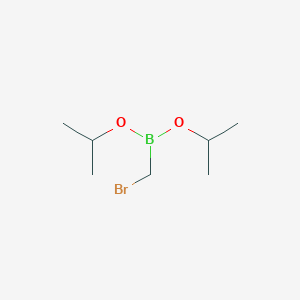
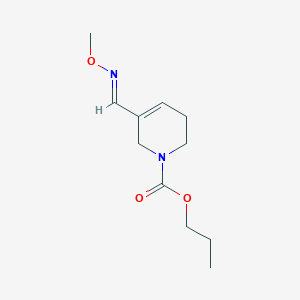
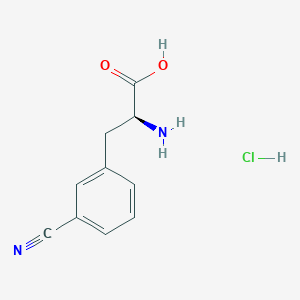
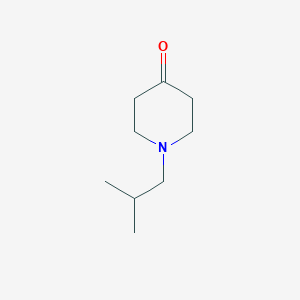
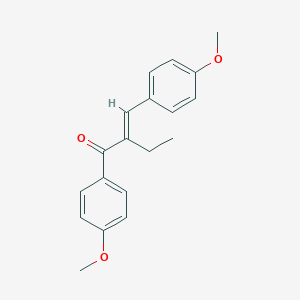
![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)

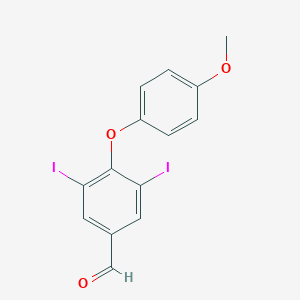
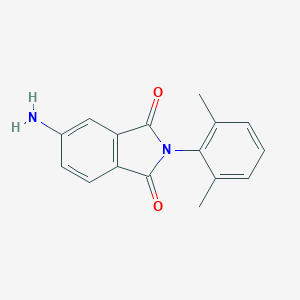
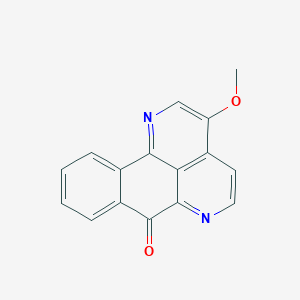

![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)